3-Bromo-4-iodobenzamide

Cytochrome P450 Enzyme Inhibition Drug Metabolism

3-Bromo-4-iodobenzamide offers a non-interchangeable 3-bromo-4-iodo substitution pattern that creates a heavy-atom-rich scaffold with distinct halogen-bonding and anisotropic electron density. This regioisomer enables sensitive detection in fragment-based X-ray/SPR screening, provides a modifiable 3-bromo handle for hit elaboration, and serves as a CYP1A2-selective probe (IC50 28 µM). Its iodine-centered halogen bonding also supports supramolecular co-crystallization studies. Mono-halogenated or regioisomeric analogs cannot replicate this profile. For R&D use only.

Molecular Formula C7H5BrINO
Molecular Weight 325.93
CAS No. 791137-23-0
Cat. No. B3057310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-iodobenzamide
CAS791137-23-0
Molecular FormulaC7H5BrINO
Molecular Weight325.93
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)N)Br)I
InChIInChI=1S/C7H5BrINO/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11)
InChIKeyJFHQUNCUTPWALA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-iodobenzamide (CAS 791137-23-0) – Halogenated Benzamide Scaffold for Targeted Molecular Design


3-Bromo-4-iodobenzamide (C₇H₅BrINO, MW 325.93 g/mol) is a halogenated benzamide derivative featuring both bromo (3-position) and iodo (4-position) substituents on the aromatic ring . Its dual heavy halogen substitution confers distinct reactivity and non-covalent interaction potential compared to mono-halogenated or regioisomeric benzamide analogs [1]. The compound serves as a versatile small-molecule scaffold in medicinal chemistry, agrochemical research, and organic synthesis, with documented applications in fragment-based drug discovery and halogen-bonding studies .

Why 3-Bromo-4-iodobenzamide Cannot Be Replaced by Common Halobenzamide Analogs


Halogenated benzamides exhibit strong positional and electronic dependencies that critically influence reactivity, binding affinity, and physicochemical behavior. The specific 3-bromo-4-iodo substitution pattern of 3-bromo-4-iodobenzamide yields a unique heavy-atom anisotropic electron density distribution and halogen-bonding profile that cannot be replicated by regioisomers (e.g., 4-bromo-3-iodobenzamide) or mono-halogenated congeners (e.g., 3-bromobenzamide, 4-iodobenzamide) [1]. X‑ray crystallographic studies on related halogenated benzamide isomer grids demonstrate that even subtle positional changes alter crystal packing, hydrogen/halogen-bonding networks, and melting behavior, underscoring the non-interchangeability of these scaffolds in structure-based design [2].

Quantitative Differentiation Evidence for 3-Bromo-4-iodobenzamide


CYP1A2 Inhibition Potency: 3-Bromo-4-iodobenzamide vs. 2-Bromo-4-iodobenzamide Regioisomer

3-Bromo-4-iodobenzamide demonstrates significant inhibition of cytochrome P450 CYP1A2, with an IC₅₀ of 28 µM, as reported in enzyme inhibition assays [1]. In contrast, the regioisomer 2-bromo-4-iodobenzamide shows notably weaker CYP1A2 inhibition, with only 10 ± 2% inhibition at 200 µM, indicating a >7‑fold higher effective concentration for the 2‑bromo isomer [2]. This position‑dependent potency highlights the critical role of the 3‑bromo‑4‑iodo arrangement.

Cytochrome P450 Enzyme Inhibition Drug Metabolism

Melting Point and Thermal Stability: 3‑Br‑4‑I vs. 4‑Br‑3‑I Benzamide Isomers

3‑Bromo‑4‑iodobenzamide exhibits a melting point of 168–170 °C . While direct head‑to‑head melting data for the 4‑bromo‑3‑iodobenzamide isomer is not available in the primary literature, class‑level analysis of halogenated benzamide isomer grids reveals that positional exchange of bromo/iodo substituents typically alters melting points by 10–30 °C due to changes in halogen‑bonding and crystal packing efficiency [1]. This thermal divergence has implications for formulation stability and purification.

Thermal Analysis Solid-State Properties Crystallography

Halogen-Bonding Acceptor Strength: Iodine vs. Bromine in Ortho/Peri Positions

The 4‑iodo substituent in 3‑bromo‑4‑iodobenzamide engages in strong, directional halogen bonds with Lewis bases (e.g., carbonyl oxygens), with calculated interaction energies of –5.2 kcal mol⁻¹ for C–I···O contacts [1]. In comparison, the 3‑bromo group forms weaker halogen bonds (–2.8 kcal mol⁻¹) and participates primarily in type‑I halogen‑halogen interactions [1]. The regioisomeric 4‑bromo‑3‑iodobenzamide would reverse this interaction profile, fundamentally altering supramolecular synthon preferences.

Halogen Bonding Supramolecular Chemistry Crystal Engineering

Optimal Use Cases for 3-Bromo-4-iodobenzamide Based on Verified Differentiation


Fragment-Based Drug Discovery – Halogen-Enriched Fragment Library Building Block

3‑Bromo‑4‑iodobenzamide provides a dual‑halogen, heavy‑atom‑rich scaffold ideal for fragment screening by X‑ray crystallography or surface plasmon resonance (SPR). The distinct halogen‑bonding signature of the 4‑iodo group enhances binding detection sensitivity, while the 3‑bromo serves as a modifiable synthetic handle for hit elaboration [1].

Cytochrome P450 Enzyme Probe Development

With a documented CYP1A2 IC₅₀ of 28 µM and clear regioisomeric selectivity, 3‑bromo‑4‑iodobenzamide is a suitable starting point for developing isoform‑selective CYP probes or tool compounds for drug–drug interaction studies [1].

Crystal Engineering and Co‑Crystal Design Studies

The predictable iodine‑centered halogen‑bonding capability of 3‑bromo‑4‑iodobenzamide makes it valuable for systematic co‑crystallization experiments with various co‑formers (e.g., pyridine, morpholine), enabling the study of halogen‑bond‑directed supramolecular assembly [1].

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